molecular formula C14H13N5O3S2 B2354514 2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)-N-phenylacetamide CAS No. 615282-25-2

2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)-N-phenylacetamide

Cat. No.: B2354514
CAS No.: 615282-25-2
M. Wt: 363.41
InChI Key: FIGOVWQUICFBRE-UHFFFAOYSA-N
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Description

This compound is a derivative of thiazolidinone, a heterocyclic compound containing both sulfur and nitrogen in the ring . Thiazolidinones and their derivatives have been studied extensively due to their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as 1H-NMR, IR, and MS . These techniques would confirm the presence of the thiazolidinone ring and the various substituents.


Chemical Reactions Analysis

Thiazolidinones can undergo a variety of chemical reactions, depending on the substituents present. For example, they can act as Michael acceptors, undergo nucleophilic substitution reactions, or participate in cycloaddition reactions .

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of thiazolidinones, including compounds similar to 2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)-N-phenylacetamide, exhibit varying levels of antitumor activity. For instance, certain synthesized compounds displayed significant antitumor efficacy against a range of cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk, Zimenkovsky, & Lesyk, 2009); (Hassan et al., 2020).

Antifibrotic and Antioxidant Properties

A study revealed that certain amino(imino)thiazolidinone derivatives, which may include structures akin to the compound , possess high antifibrotic activity levels and showed a similar effect to Pirfenidone, a known antifibrotic agent. These compounds did not scavenge superoxide radicals, indicating a specific antifibrotic potential rather than a general antioxidant effect (Kaminskyy et al., 2016).

Antimicrobial Activities

Research into thiazolidinone derivatives also uncovered their antimicrobial properties. For example, synthesized thiazole and pyrazole derivatives based on a thiazolidinone moiety demonstrated promising antimicrobial activities against a range of pathogens (Gouda et al., 2010).

Crystal Structures and Synthesis Methods

The crystal structures of related thiazolidinone compounds have been investigated, providing insights into the molecular configurations that could inform the understanding of this compound. Detailed synthesis methods have been developed for these types of compounds (Galushchinskiy, Slepukhin, & Obydennov, 2017).

Safety and Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. The specific hazards would depend on the properties of the compound, and a Material Safety Data Sheet (MSDS) should be consulted if available .

Future Directions

Thiazolidinones and their derivatives are a promising area of research due to their wide range of biological activities . Future research could involve synthesizing new derivatives, studying their biological activities, and investigating their mechanisms of action .

Properties

IUPAC Name

2-[(2E)-4-oxo-2-[(E)-(2-oxo-1,3-thiazolidin-4-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl]-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3S2/c20-11(15-8-4-2-1-3-5-8)6-9-12(21)17-13(24-9)19-18-10-7-23-14(22)16-10/h1-5,9H,6-7H2,(H,15,20)(H,16,18,22)(H,17,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGOVWQUICFBRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN=C2NC(=O)C(S2)CC(=O)NC3=CC=CC=C3)NC(=O)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=N\N=C\2/NC(=O)C(S2)CC(=O)NC3=CC=CC=C3)/NC(=O)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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